molecular formula C8H9Cl2O2P B14679671 2-Phenylethyl phosphorodichloridate CAS No. 31735-82-7

2-Phenylethyl phosphorodichloridate

Cat. No.: B14679671
CAS No.: 31735-82-7
M. Wt: 239.03 g/mol
InChI Key: FFIAVNSPHFYEGS-UHFFFAOYSA-N
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Description

2-Phenylethyl phosphorodichloridate is an organophosphorus compound characterized by a phenylethyl group (a benzene ring attached to an ethyl chain) linked to a phosphorodichloridate moiety (POCl₂). This class of compounds is highly reactive due to the presence of two chlorine atoms bound to phosphorus, making them effective phosphorylating agents in organic synthesis. These compounds are typically employed in condensation reactions, such as forming phosphate esters or amides, due to their electrophilic phosphorus center.

Properties

CAS No.

31735-82-7

Molecular Formula

C8H9Cl2O2P

Molecular Weight

239.03 g/mol

IUPAC Name

2-dichlorophosphoryloxyethylbenzene

InChI

InChI=1S/C8H9Cl2O2P/c9-13(10,11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

FFIAVNSPHFYEGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethyl phosphorodichloridate can be synthesized through the reaction of phenylethyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethyl phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.

    Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.

Major Products Formed:

    Phosphoramidates: Formed from reactions with amines.

    Phosphates: Formed from reactions with alcohols.

    Phosphoric Acid Derivatives: Formed through hydrolysis.

Scientific Research Applications

2-Phenylethyl phosphorodichloridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a phosphorylating agent.

    Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug development is ongoing.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphoramidates and phosphates. The compound’s electrophilic phosphorus center is the primary site of reactivity, allowing it to interact with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and physicochemical properties of phosphorodichloridates vary significantly based on substituents attached to the phosphorus atom. Below is a detailed comparison of 2-phenylethyl phosphorodichloridate with three structurally related compounds: benzyl phosphorodichloridate , 4-nitrophenyl phosphorodichloridate , and (2,2,2-trichloroethyl) phosphorodichloridate .

Table 1: Comparative Analysis of Phosphorodichloridates

Compound Name CAS Number Molecular Formula Key Substituent Applications Reactivity Profile Hazards (Risk Codes)
This compound* Not explicitly provided C₈H₉Cl₂O₂P Phenylethyl (C₆H₅-CH₂-CH₂-) Presumed: Condensation reagent Moderate electrophilicity Likely corrosive (C, R34)
Benzyl phosphorodichloridate 52692-02-1 C₇H₇Cl₂O₂P Benzyl (C₆H₅-CH₂-) Phosphorylation of alcohols/amines High reactivity due to direct aryl Corrosive (C, R34)
4-Nitrophenyl phosphorodichloridate 777-52-6 C₆H₄Cl₂NO₄P 4-Nitrophenyl (NO₂-C₆H₄-) Synthesis of antioxidants Enhanced electrophilicity (NO₂) Corrosive (C, R34)
(2,2,2-Trichloroethyl) phosphorodichloridate Not provided C₂H₃Cl₅O₂P Trichloroethyl (Cl₃C-CH₂-) Condensation reagent in agrocinopine synthesis High leaving group ability (Cl⁻) Highly reactive, corrosive

* Inferred properties based on structural analogs.

Physicochemical Properties

  • Molecular Weight : Increases with larger substituents (e.g., phenylethyl > benzyl > nitrophenyl).
  • Solubility : Lipophilicity is higher in phenylethyl and benzyl derivatives due to aromatic groups, while the nitro group in 4-nitrophenyl derivatives enhances polarity.
  • Stability : All compounds are prone to hydrolysis; storage under anhydrous conditions is critical.

Research Findings and Industrial Relevance

  • Synthetic Utility : Phosphorodichloridates are pivotal in constructing phosphate esters, critical in agrochemicals, pharmaceuticals, and materials science. The choice of substituent dictates reaction efficiency and product selectivity .
  • Emerging Applications : Nitrophenyl derivatives are gaining traction in antioxidant synthesis, while benzyl variants remain staples in laboratory-scale phosphorylation .

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